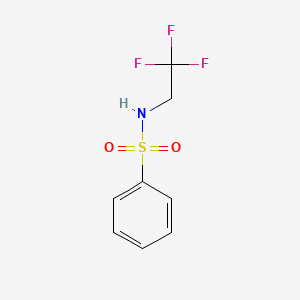

N-(2,2,2-trifluoroethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

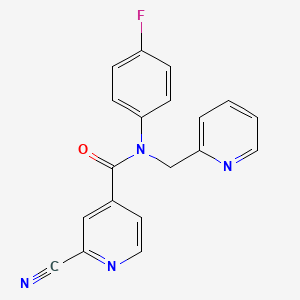

1. Modulation of Retinoic Acid Receptor-Related Orphan Receptors

N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide, also known as T0901317, is a high-affinity synthetic ligand for retinoic acid receptor-related orphan receptors (RORα and RORγ). This compound modulates various physiological processes including hepatic gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. T0901317 directly binds to RORα and RORγ, impacting the receptor's interaction with transcriptional cofactor proteins, and can be used as a chemical probe to examine ROR function in metabolic and immune disorders (Kumar et al., 2010).

2. Induction of P-glycoprotein Efflux Pump

T0901317 and its derivatives have been shown to activate the pregnane-X-receptor (PXR), which controls the expression of the P-glycoprotein (P-gp) efflux pump. This activation can lead to the reduction in intracellular accumulation of specific substrates like rhodamine-123, demonstrating potential applications in enhancing amyloid-β clearance in Alzheimer's patients (Padala et al., 2016).

3. Chemical Transformations in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, including variants derived from N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been used as key intermediates in different chemical transformations. These compounds play a crucial role in yielding diverse privileged scaffolds and have applications in unusual rearrangements within solid-phase synthesis (Fülöpová & Soural, 2015).

4. Antibacterial and α-Glucosidase Inhibition

Derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide have shown notable antibacterial and α-glucosidase inhibitory activities. These activities suggest potential therapeutic applications in addressing bacterial infections and managing conditions like diabetes through enzyme inhibition (Abbasi et al., 2016).

5. Carbonic Anhydrase Inhibitors

N-substituted benzenesulfonamides, including variants of N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been explored as inhibitors of carbonic anhydrases. These compounds have applications in understanding inhibition mechanisms and potential therapeutic uses in conditions where modulation of carbonic anhydrases is beneficial (Di Fiore et al., 2011).

Propriétés

IUPAC Name |

N-(2,2,2-trifluoroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGAVLRUHIMLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)

![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)

![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)

![N-[[1-(2-Methoxyphenyl)cyclopentyl]methyl]oxirane-2-carboxamide](/img/structure/B2608428.png)